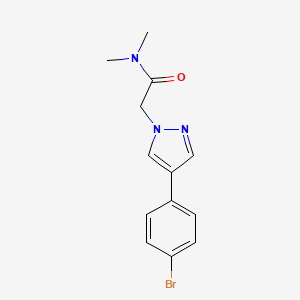

2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

CAS No.:

Cat. No.: VC13729589

Molecular Formula: C13H14BrN3O

Molecular Weight: 308.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14BrN3O |

|---|---|

| Molecular Weight | 308.17 g/mol |

| IUPAC Name | 2-[4-(4-bromophenyl)pyrazol-1-yl]-N,N-dimethylacetamide |

| Standard InChI | InChI=1S/C13H14BrN3O/c1-16(2)13(18)9-17-8-11(7-15-17)10-3-5-12(14)6-4-10/h3-8H,9H2,1-2H3 |

| Standard InChI Key | KNKNFOUBDWXUFN-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)Br |

| Canonical SMILES | CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)Br |

Introduction

Structural and Chemical Characteristics

2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide (IUPAC name: 2-[4-(4-bromophenyl)pyrazol-1-yl]-N,N-dimethylacetamide) features a pyrazole ring substituted at the 4-position with a 4-bromophenyl group and at the 1-position with a dimethylacetamide side chain. The bromine atom introduces steric and electronic effects that influence reactivity, while the acetamide group enhances solubility in polar organic solvents.

Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄BrN₃O |

| Molecular Weight | 308.17 g/mol |

| Canonical SMILES | CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)Br |

| Topological Polar Surface Area | 55.6 Ų |

The bromine atom’s electronegativity (Pauling scale: 2.96) and the pyrazole ring’s aromaticity (Hückel’s rule) contribute to the compound’s stability under standard conditions. The dimethylacetamide moiety, with a dipole moment of approximately 3.8 D, facilitates interactions with biological macromolecules .

Synthetic Methodologies

While detailed industrial protocols remain proprietary, general synthetic routes for analogous bromophenyl-pyrazole derivatives involve:

Step 1: Formation of 4-(4-Bromophenyl)-1H-pyrazole

4-Bromobenzaldehyde undergoes condensation with hydrazine derivatives (e.g., hydrazine hydrate) to form a hydrazone intermediate, which cyclizes with β-keto esters (e.g., ethyl acetoacetate) under reflux conditions.

Step 2: N-Alkylation with Dimethylacetamide

The pyrazole nitrogen is alkylated using chloro-N,N-dimethylacetamide in the presence of a base (e.g., potassium carbonate) in anhydrous dimethylformamide (DMF) at 60–80°C.

Yield Optimization Strategies

-

Catalysis: Palladium-based catalysts improve coupling efficiency in bromophenyl intermediates.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity.

| Parameter | Value |

|---|---|

| Total Shipments | 42 (Mar 2023–Feb 2024) |

| Leading Exporters | United States, India, China |

| Price Range | $13.92–$45,658.5 per shipment |

Key imported derivatives include:

-

5-(4-Bromophenyl)-4,6-dichloropyrimidine (146533-41-7): 75% of Chinese exports to India.

-

1-(4-Bromophenyl)-3-phenyl-1H-pyrazole: 34% year-on-year growth in U.S. shipments .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the bromophenyl substituent to optimize bioavailability.

-

Green Synthesis: Transition metal-free cyclization using ionic liquid solvents.

-

Targeted Drug Delivery: Conjugation with monoclonal antibodies for precision oncology applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume